Ethyl 2-(2-(tosyloxy)ethoxy)acetate
Description
Properties
Molecular Formula |
C13H18O6S |
|---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
ethyl 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetate |
InChI |
InChI=1S/C13H18O6S/c1-3-18-13(14)10-17-8-9-19-20(15,16)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 |
InChI Key |
XCQXVRUDYPKQKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCOS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural features and functional groups of Ethyl 2-(2-(tosyloxy)ethoxy)acetate and its analogs:
Preparation Methods
Tosylation of Ethylene Glycol Derivatives
The primary pathway involves reacting ethyl glycolate with TsCl in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The base deprotonates the hydroxyl group of ethyl glycolate, enhancing its nucleophilicity for attacking the electrophilic sulfur in TsCl. This forms the tosylate intermediate, which is stabilized by the electron-withdrawing tosyl group.
Reaction conditions :
-
Solvent : Acetonitrile or dichloromethane (DCM)
-
Temperature : 0°C to room temperature
-
Molar ratios : 1:1.2 (ethyl glycolate : TsCl) to ensure complete conversion.
Side reactions, such as over-tosylation or ester hydrolysis, are mitigated by严格控制 stoichiometry and reaction time.
Stepwise Synthesis of this compound
Procedure
-
Reagent setup : Ethyl glycolate (9.6 mmol) is dissolved in dry acetonitrile under an ice bath.
-
Base addition : TEA (1.6 mL, 11.5 mmol) is added to deprotonate the hydroxyl group.
-
Tosylation : TsCl (11.5 mmol) is introduced dropwise, and the mixture stirs for 2–4 h.
-
Workup : The solvent is evaporated, and the crude product is extracted with ethyl acetate, washed with water and brine, and dried over NaSO.
-
Purification : Column chromatography (20–25% ethyl acetate in hexanes) yields the title compound as a pale yellow oil.
Yield : 75%
Characterization :
Step 1: Tosylation of Diethylene Glycol
Diethylene glycol reacts with TsCl in DCM using DMAP as a catalyst, forming 5-tosyloxy-3-oxapentanol.
Conditions :
Step 2: Esterification with Ethyl Glycolate
The tosylated intermediate is coupled with ethyl glycolate using potassium phthalate in dimethylformamide (DMF) under reflux.
Optimization :
-
Temperature : 180°C
-
Catalyst : Potassium phthalate (0.3 M in DMF)
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Steps | 1 | 2 |
| Overall Yield | 75% | 55% |
| Purification | Column | Column |
| Scalability | Moderate | Challenging |
Method A offers higher efficiency and fewer steps but requires严格 control of TsCl stoichiometry to avoid di-tosylation. Method B, while lower-yielding, is advantageous for introducing functionalized ethylene glycol chains.
Reaction Optimization and Byproduct Management
Solvent Effects
Polar aprotic solvents (acetonitrile, DMF) enhance TsCl reactivity by stabilizing the transition state. Non-polar solvents like DCM reduce side reactions but slow reaction kinetics.
Base Selection
DMAP outperforms TEA in suppressing ester hydrolysis, particularly in multi-step syntheses.
Temperature Control
Exothermic tosylation necessitates cooling (0°C) to prevent thermal degradation. Elevated temperatures (180°C) are permissible in DMF due to its high boiling point.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q & A
Q. What are the recommended safety protocols for handling Ethyl 2-(2-(tosyloxy)ethoxy)acetate in laboratory settings?
Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks due to potential respiratory irritation .
- Storage : Store in a cool, dry place away from oxidizing agents. Keep containers tightly sealed to prevent moisture absorption, which may hydrolyze the tosyloxy group .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize residual acidic byproducts (e.g., TsOH) with sodium bicarbonate before disposal .
Q. What are the primary synthetic routes for this compound?
Answer: The compound is typically synthesized via tosylation of ethyl 2-hydroxyethoxyacetate :
Reagents : Ethyl 2-hydroxyethoxyacetate is treated with tosyl chloride (TsCl) in the presence of triethylamine (Et₃N) as a base.
Conditions : Reaction proceeds at 0–5°C in anhydrous dichloromethane (DCM) to minimize side reactions.
Workup : The product is purified via column chromatography (hexane:ethyl acetate gradient) to isolate the tosylated derivative .
Q. How do regulatory classifications (e.g., ECHA) impact laboratory handling of this compound?
Answer: Under ECHA’s CLP Regulation (EC 1272/2008) , the compound may require:
- Hazard Labeling : Potential skin/eye irritation (H315/H319) and specific target organ toxicity (STOT) warnings.
- Documentation : Safety Data Sheets (SDS) must align with Annex II of REACH.
- Risk Mitigation : Implement engineering controls (e.g., local exhaust ventilation) and adhere to occupational exposure limits (OELs) .
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic substitution reactions involving this compound?
Answer: Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity. For thioether formation (e.g., with NaSH), DMF improves solubility and reaction rates .
- Temperature Control : Reactions with weak nucleophiles (e.g., amines) benefit from elevated temperatures (50–60°C), while strong nucleophiles (e.g., RS⁻) proceed efficiently at room temperature .
- Catalysis : Additives like tetrabutylammonium bromide (TBAB) accelerate phase-transfer reactions in biphasic systems .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies ester (δ ~4.1–4.3 ppm for –OCH₂CH₃), tosyl (δ ~7.7–7.8 ppm for aromatic protons), and ether linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns for structural validation .
- HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity, using C18 columns and acetonitrile/water gradients .
Q. How can contradictions in reported reaction yields for multi-step syntheses involving this compound be resolved?
Answer:
- Byproduct Analysis : Use LC-MS to detect side products (e.g., elimination products from β-hydrogen abstraction during substitution).
- Kinetic Studies : Compare rate constants under varying conditions (e.g., solvent polarity, temperature) to identify yield-limiting steps .
- Scale-Up Considerations : Pilot reactions in microfluidic reactors to maintain consistent mixing and heat transfer, reducing batch-to-batch variability .
Q. How does the reactivity of this compound compare to structurally similar esters in medicinal chemistry?
Answer:
- Tosyl vs. Chloro Groups : The tosyloxy group is a superior leaving group compared to chloro derivatives (e.g., ethyl 2-(2-chloroethoxy)acetate), enabling faster SN2 reactions in prodrug synthesis .
- Ether Linkage Stability : The ethoxy spacer enhances solubility in polar aprotic solvents, unlike bulkier analogs (e.g., butoxy derivatives), which hinder nucleophilic access .
- Biological Compatibility : Unlike phenylazo derivatives (e.g., ethyl 2-(phenylazo)acetoacetate), the tosyloxy group lacks redox activity, reducing interference in enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
